molecular formula C9H14F3NO3 B2455931 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate CAS No. 1254036-08-2

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate

Cat. No.: B2455931
CAS No.: 1254036-08-2
M. Wt: 241.21
InChI Key: ANYZNWDLCIQRDJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals for the spirocyclic framework:

δ (ppm) Multiplicity Assignment
1.28 s C3-methyl (6H)
3.45 m Oxetane O–CH₂ (4H)
3.92 m Azetidine N–CH₂ (4H)
9.12 br s NH⁺ (trifluoroacetate counterion)

¹³C NMR (100 MHz, DMSO-d₆):

  • C3 (spiro) : 68.4 ppm
  • O–CH₂ (oxetane) : 72.1 ppm
  • N–CH₂ (azetidine) : 48.9 ppm
  • CF₃ (trifluoroacetate) : 116.5 ppm (q, J = 288 Hz) .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • ν(N–H) : 3250 (broad, NH⁺ stretch)
  • ν(C=O) : 1672 (trifluoroacetate carbonyl)
  • ν(C–F) : 1204–1120 (CF₃ asymmetric stretch)
  • ν(C–O) : 1085 (oxetane ring) .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

  • [M+H]⁺ : m/z 242.1 (calculated: 242.10)
  • Base peak : m/z 127.1 (spirocyclic core after trifluoroacetate loss) .

X-ray Crystallographic Studies

Single-crystal X-ray diffraction of the hydrochloride salt (CSD refcode: XXXXXXXXX) reveals:

  • Crystal system : Monoclinic, space group P2₁/c
  • Unit cell parameters :
    • a = 8.21 Å, b = 12.45 Å, c = 10.33 Å
    • β = 105.7°
  • Hydrogen bonding : N–H···O (2.89 Å) between NH⁺ and trifluoroacetate oxygen
  • Torsion angles :
    • O–C3–N–C4: 88.2°
    • C3–O–C2–C1: 92.5°

The spiro center adopts a near-tetrahedral geometry, with minor distortion due to crystal packing forces .

Comparative Analysis with Related Azaspiro Compounds

The structural and electronic properties of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate differ significantly from related azaspiro derivatives (Table 1):

Compound Spiro System Key Substituents Ring Strain (kcal/mol) logP
2-Oxa-6-azaspiro[3.3]heptane Oxetane-azetidine None 18.2 0.15
2-Oxa-7-azaspiro[3.5]nonane Oxetane-piperidine None 14.7 0.98
3,3-Dimethyl derivative Oxetane-azetidine C3-methyl, CF₃COO⁻ 20.5 1.02
6-Oxa-1-azaspiro[3.3]heptane Oxetane-azetidine None 19.1 -0.34

Key differences:

  • Ring strain : Methyl substitution increases strain by 2.3 kcal/mol versus unsubstituted analogs .
  • Solubility : The trifluoroacetate counterion enhances aqueous solubility (logP = 1.02) compared to non-ionic spirocycles (logP = 0.15–0.98) .
  • Conformational flexibility : Methyl groups restrict rotation at the spiro center, reducing entropy-driven structural fluctuations .

Properties

IUPAC Name

3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYZNWDLCIQRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC12CNC2)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves the reaction of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane with trifluoroacetic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired trifluoroacetate salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's unique structure allows it to serve as a potential candidate in drug development:

Anticancer Research

Recent studies have highlighted the potential of spirocyclic compounds in exhibiting anticancer properties. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines. A study demonstrated that compounds with trifluoro groups exhibited promising anticancer activity through molecular docking and biological assays .

Antidiabetic Properties

In silico studies have suggested that compounds similar to 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate may possess antidiabetic properties. The trifluoroacetate moiety could enhance interactions with biological targets involved in glucose metabolism .

Synthetic Intermediate

The compound serves as an important synthetic intermediate in organic synthesis:

Versatile Reactivity

Due to its spirocyclic structure and trifluoroacetate group, it can undergo various chemical reactions such as nucleophilic substitutions and cyclizations. This versatility is crucial for synthesizing more complex molecules in pharmaceutical chemistry.

Multi-step Synthesis

The synthesis typically involves multi-step reactions where specific reagents are utilized to form the desired compound from simpler precursors. This approach allows for the exploration of different synthetic pathways to optimize yield and purity.

Material Science Applications

The unique properties of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate extend into material science:

Polymer Chemistry

The compound can be used as a building block in the synthesis of polymers with enhanced thermal and chemical resistance due to the presence of fluorinated groups. Such materials are valuable in high-performance applications including coatings and adhesives.

Surface Modification

Its reactivity allows for surface modification techniques that can improve the hydrophobicity or adhesion properties of materials used in various industrial applications.

Case Study 1: Anticancer Activity

A recent experimental study synthesized derivatives of spirocyclic compounds similar to 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate and evaluated their anticancer activity against multiple cancer cell lines using both in vitro and in vivo models. The results indicated significant cytotoxic effects correlated with molecular structure modifications .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for producing this compound highlighted the importance of reaction conditions on yield and purity. Various catalysts were tested to enhance reaction efficiency while minimizing by-products .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, contributing to its overall effectiveness .

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride
  • 2-Oxa-6-azaspiro[3.3]heptane oxalate
  • 1-Oxa-2,6-diazaspiro[3.3]heptane

Uniqueness: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications compared to its similar counterparts .

Biological Activity

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H13NO
  • Molecular Weight : 127.18 g/mol
  • CAS Number : 1073234-27-1
  • IUPAC Name : 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane

The compound's biological activity is largely attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B can enhance dopaminergic activity, making it a potential candidate for treating neurodegenerative diseases like Parkinson's disease.

Inhibitory Effects on MAO-B

Research indicates that derivatives of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane exhibit significant inhibitory effects on MAO-B. The following table summarizes the IC50 values for various related compounds:

CompoundIC50 (nM)Selectivity for MAO-B
3,3-Dimethyl derivative150High
Other derivatives200 - 300Moderate
Control (rasagiline)1High

These findings suggest that modifications to the core structure can enhance or diminish MAO-B inhibitory activity.

Case Studies

  • Neuroprotective Effects :
    A study published in the European Journal of Medicinal Chemistry reported that compounds derived from the spiroheptane framework exhibited neuroprotective properties in animal models of Parkinson's disease. The compounds were shown to reduce oxidative stress and improve motor function in treated subjects compared to controls .
  • Cytotoxicity Assessment :
    Another investigation assessed the cytotoxic effects of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane on human liver cancer cell lines (HepG2). The results indicated a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption : Rapid absorption was noted in preclinical studies.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Renal excretion was observed as the primary elimination route.

Toxicological studies indicated minimal adverse effects at therapeutic doses but highlighted the need for further investigation into long-term safety profiles .

Q & A

Q. What are the optimal synthetic routes for 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate, and how can reaction yields be maximized?

A scalable synthesis involves hydroxide-facilitated alkylation of amines with bromomethyl precursors. For example, 3,3-bis(bromomethyl)oxetane reacts with fluoronitroaniline derivatives under optimized conditions (e.g., reflux in polar aprotic solvents) to form spirocyclic intermediates, followed by trifluoroacetate salt formation. Reaction yields >85% are achievable by controlling stoichiometry, temperature (80–100°C), and solvent choice (e.g., DMF or THF). Post-reaction purification via column chromatography or crystallization ensures high purity (>99%) .

Q. How can the structural integrity of this spirocyclic compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. Single crystals can be grown by slow evaporation of dichloromethane solutions. For rapid analysis, use 1^1H/13^{13}C NMR to verify spirocyclic geometry:

  • 1^1H NMR: Distinct signals for oxetane protons (δ 4.2–4.5 ppm) and azetidine protons (δ 3.0–3.5 ppm).
  • 13^{13}C NMR: Sp3^3-hybridized carbons in the spiro junction (δ 70–80 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C7_7H10_{10}F3_3NO3_3) .

Q. What are the critical stability considerations for handling and storing this compound?

The trifluoroacetate salt is hygroscopic and requires storage under anhydrous conditions (argon atmosphere, desiccator). Decomposition occurs above 150°C, as observed via thermogravimetric analysis (TGA). Solutions in DMSO or DMF are stable for ≤72 hours at 4°C but degrade in aqueous media (pH < 3 or >9) due to oxetane ring-opening .

Advanced Research Questions

Q. What mechanistic pathways govern trifluoroacetate-mediated desilylation in spirocyclic systems?

Trifluoroacetate acts as a nucleophile in strain-release reactions. For example, desilylation of azabicyclo[1.1.0]butanes generates transient oxonium ions, which undergo spirocyclization (Scheme 7 in ). Competing pathways include:

  • Direct trifluoroacetate attack on cationic intermediates (yielding byproduct II).
  • Oxonium isomerization to carbocations, followed by nucleophilic addition (yielding byproduct VI). Kinetic studies (e.g., 19^{19}F NMR monitoring) and DFT calculations can elucidate dominant pathways .

Q. How can computational modeling predict reactivity in trifluoroacetate-functionalized spirocycles?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Strain energy of the spirocyclic core (e.g., 25–30 kcal/mol for azaspiro[3.3]heptanes).
  • Transition-state barriers for ring-opening reactions (e.g., nucleophilic attack at the oxetane oxygen). Solvent effects (PCM model) and electrostatic potential maps guide solvent selection and substituent design .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • NOESY/ROESY to confirm spatial proximity of protons.
  • Cross-validation with XRD data for rigid derivatives .

Q. What purification techniques are recommended for isolating enantiomerically pure forms?

Chiral stationary phase HPLC (e.g., Chiralpak IA/IB) resolves enantiomers using hexane:isopropanol (90:10) mobile phases. For diastereomers, fractional crystallization in ethanol/water mixtures (7:3 v/v) achieves >98% ee, as demonstrated for related azaspiro compounds .

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